molecular formula C21H36O2 B12424482 5|A-Pregnanediol-13C5

5|A-Pregnanediol-13C5

Cat. No.: B12424482
M. Wt: 325.47 g/mol
InChI Key: YWYQTGBBEZQBGO-ZWTASMTDSA-N
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Description

5|A-Pregnanediol-13C5: is a stable isotope-labeled compound, specifically a derivative of pregnanediol. Pregnanediol itself is an inactive metabolic product of progesterone, a crucial hormone in the human body. The labeling with carbon-13 isotopes (13C5) allows for detailed metabolic studies and tracing in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5|A-Pregnanediol-13C5 involves the incorporation of carbon-13 isotopes into the pregnanediol structure. This is typically achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often include controlled temperature and pressure to ensure the incorporation of the isotopes at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques. This involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The process includes rigorous quality control measures to maintain the isotopic purity and chemical integrity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5|A-Pregnanediol-13C5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5|A-Pregnanediol-13C5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

The mechanism of action of 5|A-Pregnanediol-13C5 involves its role as a metabolic product of progesterone. It is formed through the action of enzymes such as 3α-hydroxysteroid dehydrogenase. This compound serves as a marker for progesterone metabolism and is excreted in the urine, providing insights into hormonal balance and ovarian activity .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5|A-Pregnanediol-13C5 lies in its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research settings where understanding the detailed pathways of progesterone metabolism is crucial .

Properties

Molecular Formula

C21H36O2

Molecular Weight

325.47 g/mol

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-17-(1-hydroxy(1,2-13C2)ethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13?,14-,15?,16+,17-,18+,19+,20+,21-/m1/s1/i1+1,8+1,12+1,13+1,15+1

InChI Key

YWYQTGBBEZQBGO-ZWTASMTDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13CH]([13CH3])O)CC[C@H]4[C@@]3(C[13CH2][13CH]([13CH2]4)O)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Origin of Product

United States

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